molecular formula C8H12N2O B3392223 5-Methoxymethyl-6-methyl-pyridin-2-ylamine CAS No. 882016-97-9

5-Methoxymethyl-6-methyl-pyridin-2-ylamine

Cat. No. B3392223
M. Wt: 152.19 g/mol
InChI Key: RCGFZNOTIWLRNF-UHFFFAOYSA-N
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Patent
US07482341B2

Procedure details

This material was prepared in analogy to example 86 step B) from N-(5-methoxymethyl-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide (0.4 g) and 3M aqueous NaOH (2.68 mL) as a crystalline orange solid (0.174 g). MS (EI): 152.2 (M+).
Name
N-(5-methoxymethyl-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
2.68 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]1[CH:5]=[CH:6][C:7]([NH:11]C(=O)C(C)(C)C)=[N:8][C:9]=1[CH3:10].[OH-].[Na+]>>[CH3:1][O:2][CH2:3][C:4]1[CH:5]=[CH:6][C:7]([NH2:11])=[N:8][C:9]=1[CH3:10] |f:1.2|

Inputs

Step One
Name
N-(5-methoxymethyl-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
Quantity
0.4 g
Type
reactant
Smiles
COCC=1C=CC(=NC1C)NC(C(C)(C)C)=O
Name
Quantity
2.68 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COCC=1C=CC(=NC1C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.